molecular formula C20H15N5O5 B2383915 9-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 898447-32-0

9-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No.: B2383915
CAS No.: 898447-32-0
M. Wt: 405.37
InChI Key: NBYJHIORHRXMIX-UHFFFAOYSA-N
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Description

9-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a purine core substituted with a benzodioxole and a methoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the benzodioxole and methoxyphenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

9-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the purine core or the benzodioxole ring.

    Reduction: Used to alter specific substituents, potentially modifying the compound’s biological activity.

    Substitution: Common in modifying the methoxyphenyl group to introduce different functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

9-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide stands out due to its purine core, which imparts unique biological activity and potential therapeutic applications. Its combination of benzodioxole and methoxyphenyl groups further enhances its chemical diversity and functionality.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O5/c1-28-12-4-2-3-10(7-12)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)11-5-6-13-14(8-11)30-9-29-13/h2-8H,9H2,1H3,(H2,21,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYJHIORHRXMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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